5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO3S2/c1-19-11(9-4-2-3-5-10(9)15)8-16-21(17,18)13-7-6-12(14)20-13/h2-7,11,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULRBQVNWLHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromothiophene-2-sulfonamide.
Side Chain Attachment: The next step involves the introduction of the 2-(2-chlorophenyl)-2-methoxyethyl group. This can be done through a nucleophilic substitution reaction where the sulfonamide nitrogen attacks an appropriate electrophile, such as a chloromethyl ether derivative of the desired side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Can lead to sulfonic acids or other oxidized derivatives.
Reduction: Can produce amines or other reduced forms.
Coupling: Leads to the formation of biaryl compounds.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including multidrug-resistant organisms.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of thiophene-based compounds, 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae ST147, highlighting its potential as an effective antibacterial agent .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide | 0.39 | Klebsiella pneumoniae |
| Control (Ciprofloxacin) | Varies | Various |
Anticancer Potential
The anticancer properties of thiophene derivatives are also notable. Compounds similar to 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
Research has shown that certain thiophene derivatives can effectively inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a related compound was found to induce apoptosis in HeLa cells, with IC50 values indicating significant cytotoxicity at low concentrations .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Related Thiophene Derivative | 10 | HeLa |
| Control (Doxorubicin) | Varies | Various |
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits carbonic anhydrase enzymes by binding to the active site, preventing the enzyme from catalyzing the hydration of carbon dioxide.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and fluid balance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (Compound 9 in )
- Structural Difference : The nitrogen substituent is a 3-oxocyclohexyl group instead of the 2-(2-chlorophenyl)-2-methoxyethyl chain.
- Synthesis : Achieved via hypervalent iodine-catalyzed conjugate addition with cyclohex-2-en-1-one (81% yield).
- Implications : The cyclic ketone group may enhance solubility compared to the aromatic chlorophenyl group in the target compound.
b) N-((5-Bromothiophen-2-yl)sulfonyl)acetamide ()
- Structural Difference : An acetyl group replaces the ethylamine side chain.
- Synthesis : Derived from acetylation of 5-bromothiophene-2-sulfonamide using acetic anhydride.
c) 5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide ()
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | H-Bond Donors/Acceptors | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂BrClNO₃S₂ | ~437.7 g/mol | 2/5 | Chlorophenyl group enhances lipophilicity. |
| 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide | C₁₀H₁₂BrNO₃S₂ | 378.2 g/mol | 2/5 | Cyclohexanone improves aqueous solubility. |
| 5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide | C₁₃H₁₀BrClN₄O₂S₂ | 477.7 g/mol | 2/6 | Triazole moiety enhances target binding. |
Biological Activity
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's chemical structure includes a thiophene ring, a sulfonamide group, and halogenated phenyl groups, which contribute to its unique biological properties. The presence of bromine and chlorine atoms can enhance the compound's reactivity and interaction with biological targets.
The biological activity of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. Similar thiophene derivatives have been shown to exhibit:
- Anticancer Activity : Compounds in this class can inhibit cancer cell proliferation by targeting key signaling pathways.
- Antimicrobial Properties : They often demonstrate efficacy against resistant bacterial strains, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Recent studies have highlighted the biological activity of thiophene derivatives, including 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide. Below is a summary of findings from relevant research:
Case Studies
- Anticancer Studies : A study demonstrated that thiophene derivatives could inhibit the growth of various cancer cell lines by targeting the epidermal growth factor receptor (EGFR). The compound exhibited lower IC50 values compared to traditional chemotherapeutics, indicating higher potency against tumor cells .
- Antimicrobial Efficacy : Research on 5-bromo-N-alkylthiophene-2-sulfonamides showed significant antibacterial activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/mL, highlighting its potential as an alternative treatment for antibiotic-resistant infections .
- Inflammatory Response Modulation : In vitro studies indicated that this class of compounds could effectively reduce levels of pro-inflammatory cytokines in activated macrophages, suggesting their utility in treating inflammatory diseases .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is influenced by its chemical structure. Studies suggest that the compound is stable under physiological conditions and exhibits favorable absorption characteristics. Metabolic pathways involve interactions with liver enzymes, affecting the compound's bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide, and how are intermediates characterized?
- The compound is typically synthesized via multi-step reactions, starting with the formation of a hydroxy-methoxyphenyl intermediate. A key step involves coupling the thiophene-2-sulfonyl chloride derivative with the amine-containing intermediate under basic conditions . Microwave-assisted synthesis (e.g., 60°C, THF, Pd catalysts) has been used to improve reaction efficiency and yield in analogous sulfonamide compounds .
- Characterization : X-ray crystallography and NMR spectroscopy are critical for confirming molecular structure, particularly for resolving stereochemical ambiguities in the methoxyethyl and chlorophenyl groups .
| Reaction Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Intermediate Formation | 4-Methoxyphenol, NaOH, THF | Hydroxy-methoxyphenyl intermediate |
| Sulfonamide Coupling | Thiophene-2-sulfonyl chloride, Et3N, 0–5°C | Product isolation via EtOAc extraction |
| Bromination | NBS (N-bromosuccinimide), DMF, 50°C | Regioselective bromination at C5 |
Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?
- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment. NMR (¹H/¹³C) is essential for verifying functional groups, such as the sulfonamide linkage and methoxyethyl substituent . Conflicting NOESY data may arise due to conformational flexibility in the methoxyethyl chain, requiring complementary techniques like X-ray diffraction for resolution .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of the synthesis?
- Optimizing reaction conditions (e.g., microwave irradiation, 300 W, 10 min) enhances coupling efficiency for brominated thiophene derivatives . Catalytic systems involving Pd(PPh₃)₂Cl₂ and CuI improve cross-coupling reactions with aryl ethynyl intermediates . Solvent choice (e.g., THF over DCM) and base selection (Et3N vs. K₂CO₃) also impact yields.
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs in targeting glioma cells?
- Substituting the bromine atom at C5 with electron-withdrawing groups (e.g., Cl, CF₃) enhances blood-brain barrier permeability in U87MG glioma cell studies. The 2-methoxyethyl group’s orientation influences receptor binding affinity, as shown in molecular docking studies with analogous sulfonamides . SAR data for similar compounds suggest that the chloro-phenyl moiety contributes to cytotoxicity (IC₅₀ values < 10 µM) .
Q. How can contradictory biological activity data be resolved when testing the compound across different cell lines?
- Discrepancies in IC₅₀ values may arise from variations in cell membrane permeability or off-target effects. Dose-response assays with metabolic inhibitors (e.g., cyclosporine A for P-glycoprotein inhibition) can clarify transport mechanisms . Comparative studies with isotopic labeling (³H/¹⁴C) track intracellular accumulation, aiding in mechanistic validation .
Q. What computational methods are effective in predicting the compound’s interaction with carbonic anhydrase IX?
- Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict binding modes. For example, the sulfonamide group coordinates with Zn²⁺ in the enzyme’s active site, while the bromothiophene moiety stabilizes hydrophobic interactions . Free energy perturbation (FEP) analysis quantifies substituent effects on binding affinity .
Data Contradiction Analysis
Q. Why do NMR spectra of the compound show unexpected splitting patterns in the methoxyethyl region?
- Dynamic rotational isomerism in the methoxyethyl chain can cause splitting due to slow exchange on the NMR timescale. Variable-temperature NMR (e.g., 25°C to −40°C) slows conformational changes, simplifying the spectrum . X-ray structures of related compounds confirm gauche and antiperiplanar conformers, explaining this behavior .
Comparative Studies
Q. How does the compound’s stability under acidic conditions compare to non-brominated analogs?
- The bromine atom at C5 increases electron density on the thiophene ring, reducing susceptibility to acid-catalyzed hydrolysis. Stability studies (pH 1–7, 37°C) show >90% integrity after 24 hours, whereas non-brominated analogs degrade by ~40% under identical conditions .
Methodological Recommendations
Q. What protocols are recommended for large-scale synthesis without compromising purity?
- Continuous-flow chemistry systems minimize side reactions and improve scalability. For example, flow reactors with Pd-coated channels achieve >85% yield in Suzuki-Miyaura couplings for bromothiophene derivatives . Post-synthesis purification via recrystallization (ethanol/water) ensures >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
